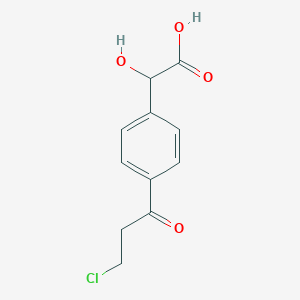

1-(4-(Carboxy(hydroxy)methyl)phenyl)-3-chloropropan-1-one

CAS No.:

Cat. No.: VC18830069

Molecular Formula: C11H11ClO4

Molecular Weight: 242.65 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H11ClO4 |

|---|---|

| Molecular Weight | 242.65 g/mol |

| IUPAC Name | 2-[4-(3-chloropropanoyl)phenyl]-2-hydroxyacetic acid |

| Standard InChI | InChI=1S/C11H11ClO4/c12-6-5-9(13)7-1-3-8(4-2-7)10(14)11(15)16/h1-4,10,14H,5-6H2,(H,15,16) |

| Standard InChI Key | AKZADLSHFZMUKQ-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC(=CC=C1C(C(=O)O)O)C(=O)CCCl |

Introduction

Chemical Identity and Structural Features

Molecular Composition and Functional Groups

1-(4-(Carboxy(hydroxy)methyl)phenyl)-3-chloropropan-1-one is classified as a halogenated ketone, specifically a chloropropanone derivative, due to the presence of a chlorine atom and a ketone functional group. The phenyl ring is substituted at the para position with a carboxy(hydroxy)methyl group (–CH(OH)COOH), which introduces both hydrophilic and acidic properties to the molecule. The chloropropanone moiety (–COCH₂Cl) contributes to its electrophilic character, making it reactive toward nucleophiles and reducing agents.

The molecular structure is characterized by the following key features:

-

Chlorine atom: Enhances electrophilicity and participates in substitution reactions.

-

Ketone group: Facilitates oxidation and reduction reactions.

-

Carboxylic acid and hydroxymethyl groups: Provide sites for hydrogen bonding and salt formation, influencing solubility and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₁ClO₄ |

| Molecular Weight | 242.65 g/mol |

| Functional Groups | Chloropropanone, carboxylic acid, hydroxymethyl |

| Classification | Halogenated ketone |

This combination of functional groups distinguishes the compound from simpler chlorinated aromatics or ketones, enabling diverse reactivity and application potential.

Synthesis and Manufacturing Processes

Reaction Conditions and Catalysts

The synthesis of 1-(4-(Carboxy(hydroxy)methyl)phenyl)-3-chloropropan-1-one typically involves the alkylation of phenolic precursors with chlorinated propanone derivatives. Key steps include:

-

Alkylation: Reacting 4-(hydroxymethyl)benzoic acid with 3-chloropropanone in the presence of a base catalyst (e.g., potassium carbonate) to facilitate nucleophilic substitution.

-

Acidification: Protonating the intermediate to stabilize the carboxylic acid group.

-

Purification: Isolating the product via recrystallization or column chromatography to achieve high purity.

| Synthesis Step | Conditions | Catalysts |

|---|---|---|

| Alkylation | 60–80°C, anhydrous DMF | K₂CO₃ |

| Acidification | Room temperature, HCl | – |

| Purification | Ethanol/water solvent | – |

Industrial-scale production may employ continuous flow reactors to optimize heat transfer and mixing, improving yield and reproducibility.

Challenges in Synthesis

The hydroxymethyl and carboxylic acid groups introduce steric and electronic challenges during alkylation. Competing side reactions, such as over-alkylation or esterification, necessitate precise stoichiometric control and inert atmospheres.

Chemical Reactions and Reactivity

Oxidation Pathways

The ketone group undergoes oxidation to form carboxylic acid derivatives. For example, treatment with potassium permanganate (KMnO₄) in acidic conditions yields a dicarboxylic acid via cleavage of the propanone chain:

.

Reduction Mechanisms

Reduction with lithium aluminum hydride (LiAlH₄) converts the ketone to a secondary alcohol, enhancing solubility in polar solvents:

.

Substitution Reactions

The chlorine atom participates in nucleophilic substitutions. For instance, reaction with sodium methoxide (NaOCH₃) replaces chlorine with a methoxy group, altering the compound’s electronic profile:

.

| Factor | Effect |

|---|---|

| pH < 2 | Hydrolysis of Cl group |

| pH > 10 | Decarboxylation |

| >40°C | Thermal decomposition |

Applications in Scientific Research

Pharmaceutical Development

The compound’s multifunctional structure enables its use as a precursor in synthesizing nonsteroidal anti-inflammatory drugs (NSAIDs) and kinase inhibitors. Its carboxylic acid group facilitates salt formation with amine-containing drugs, enhancing bioavailability.

Materials Science Innovations

In polymer chemistry, it serves as a cross-linking agent due to its reactive ketone and acid groups. For example, copolymerization with ethylene glycol produces thermostable polyesters.

Comparative Analysis with Structural Analogs

Distinctive Functional Group Combinations

Unlike simpler chloropropanones (e.g., 4-chloroacetophenone), this compound’s hydroxymethyl and carboxylic acid groups enable dual reactivity—participating in both nucleophilic substitutions and acid-base reactions. This duality expands its utility in synthesizing bifunctional molecules.

Implications for Reactivity and Application

The presence of three functional groups allows sequential reactions unattainable with monofunctional analogs. For instance, the hydroxymethyl group can be oxidized to a formyl group (–CHO) without affecting the chlorine or carboxylic acid, enabling stepwise derivatization.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume